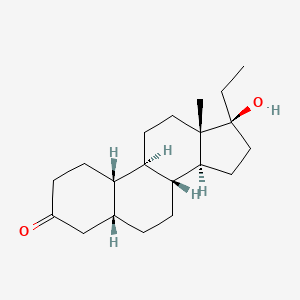

4,5beta-Dihydro norethandrolone

Description

4,5β-Dihydro norethandrolone is a synthetic derivative of norethandrolone (17α-ethyl-19-nortestosterone), a 19-nor steroid classified as an anabolic-androgenic steroid (AAS). The "4,5β-dihydro" designation indicates hydrogenation at the 4,5 double bond, resulting in a saturated A-ring structure. This structural modification likely alters its pharmacological profile, including reduced hepatotoxicity compared to non-hydrogenated analogs and altered binding affinity for androgen receptors (ARs) .

Norethandrolone itself has documented therapeutic applications, such as treating bone marrow failure by stimulating erythropoiesis and thrombopoiesis . Its metabolite, 17α-ethyl-5β-estrane-3α,17β-diol, has been identified in doping analyses, highlighting its relevance in anti-doping regulations .

Properties

CAS No. |

31658-44-3 |

|---|---|

Molecular Formula |

C20H32O2 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

(5R,8R,9R,10S,13S,14S,17S)-17-ethyl-17-hydroxy-13-methyl-1,2,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C20H32O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h13,15-18,22H,3-12H2,1-2H3/t13-,15+,16-,17-,18+,19+,20+/m1/s1 |

InChI Key |

IOLODVBMNDJVOP-UIUSIFNCSA-N |

SMILES |

CCC1(CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C)O |

Isomeric SMILES |

CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@H]3CCC(=O)C4)C)O |

Canonical SMILES |

CCC1(CCC2C1(CCC3C2CCC4C3CCC(=O)C4)C)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Preparation Method

Based on comprehensive literature and patent disclosures, the preparation can be summarized as follows:

| Step No. | Description | Reagents/Conditions | Outcome/Yield |

|---|---|---|---|

| 1 | Formation of steroid intermediate with 3-acetoxyl and 17-ketone groups | Starting from female steroid-4-alkene-3,17-diketone, react with acetic anhydride and p-toluenesulfonic acid at 15°C for ~2 h | Off-white solid intermediate (Compound 2) |

| 2 | Reduction of 17-ketone to 17-hydroxy | Potassium borohydride reduction of Compound 2 | Compound 3 with 17-hydroxyl group |

| 3 | Bromination at specific position | Reaction of Compound 3 with N-bromosuccinimide (NBS) in DMF at -5°C, slow addition over 1 h, then stirred 1 h at -5°C | Brominated intermediate (Compound 4) |

| 4 | Substitution and rearrangement | Compound 4 reacts with Quilonum Retard, lithium bromide in DMF, heated gradually to 80°C and maintained for 2-3 h | Dehydrogenation nandrolone intermediate (Compound 5), light brown solid, 79% yield |

| 5 | Acetylation | Reaction of Compound 5 with acetic anhydride and triethylamine | Final product: dehydrogenation nandrolone acetate |

This sequence is adapted from a patented process for steroid synthesis, which shares mechanistic similarities with 4,5beta-Dihydro norethandrolone synthesis.

Reaction Conditions and Reagents

- Reduction: Potassium borohydride is used to selectively reduce carbonyl groups to hydroxyls without affecting other sensitive functionalities.

- Bromination: NBS in DMF at low temperature (-5°C) ensures controlled bromination, minimizing side reactions.

- Substitution: Lithium bromide and Quilonum Retard act as catalysts/promoters for rearrangement and dehydrogenation steps.

- Acetylation: Acetic anhydride with triethylamine provides acetyl protection of hydroxyl groups.

Chemical Reactions Analysis

Types of Reactions Employed

- Cyclization: Formation of the steroid core via intramolecular cyclization of precursors.

- Reduction: Conversion of ketones to secondary alcohols.

- Halogenation: Bromination at allylic or activated positions.

- Substitution and Rearrangement: Catalyzed by lithium bromide and other additives to form the desired steroid framework.

- Acetylation: Protection of hydroxyl groups to stabilize the molecule.

Reaction Mechanisms

- The reduction step involves hydride transfer to the ketone carbonyl carbon.

- Bromination proceeds via radical or electrophilic substitution mechanisms facilitated by NBS.

- The substitution/rearrangement step likely involves nucleophilic displacement and elimination under heating.

- Acetylation is a nucleophilic acyl substitution.

Data Table Summarizing Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Female steroid-4-alkene-3,17-diketone |

| Key Reagents | Acetic anhydride, p-toluenesulfonic acid, potassium borohydride, NBS, lithium bromide, Quilonum Retard, triethylamine |

| Solvents | DMF, water, isopropanol |

| Temperature Range | 15°C (acetylation), -5°C (bromination), up to 80°C (substitution) |

| Reaction Time | 15 min to 3 hours depending on step |

| Yield | Up to 79% for dehydrogenation step |

| Product Purification | Filtration, washing with water and DMF-water mixtures, recrystallization with Virahol and water |

Industrial and Laboratory Scale Considerations

- The preparation method is scalable with optimization of temperature control and reagent addition rates.

- Continuous flow synthesis can be employed for better control and yield improvement.

- Catalysts and reagents are selected to minimize side reactions and maximize stereochemical purity.

- Purification involves multiple washing and recrystallization steps to ensure high purity.

Summary of Research Findings

- The preparation of 4,5beta-Dihydro norethandrolone relies on well-established steroid chemistry involving selective functional group transformations.

- Detailed patented processes provide robust protocols for high-yield synthesis.

- Reaction conditions such as low-temperature bromination and controlled reduction are critical for success.

- The compound’s stereochemistry and functional groups are carefully preserved through mild reaction conditions and selective reagents.

- The synthesis is amenable to industrial scale with appropriate modifications.

Chemical Reactions Analysis

Types of Reactions

4,5beta-Dihydro norethandrolone undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxy group to a carbonyl group using oxidizing agents.

Reduction: Reduction of the carbonyl group to a hydroxy group using reducing agents.

Substitution: Substitution of functional groups such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substituting Agents: Halogens (chlorine, bromine), alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group results in the formation of a ketone, while reduction of the ketone yields a secondary alcohol.

Scientific Research Applications

4,5beta-Dihydro norethandrolone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4,5beta-Dihydro norethandrolone involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Key Findings:

Structural Impact on Bioactivity: The 17α-alkyl group (ethyl or methyl) in these compounds delays hepatic degradation, extending half-lives but increasing hepatotoxicity risk. Norethandrolone’s 17α-ethyl group may offer a marginally safer profile compared to 17α-methyl derivatives like oxymesterone . 4,5β-Dihydro modification likely reduces first-pass metabolism, enhancing oral bioavailability relative to non-hydrogenated analogs.

Therapeutic vs. Doping Applications: Norethandrolone’s efficacy in hematopoiesis (e.g., hemoglobin normalization in bone marrow failure) is well-documented , whereas 4,5β-dihydro norethandrolone’s clinical utility remains speculative. Metribolone, a potent AR agonist, is primarily used in research due to its high toxicity and lack of therapeutic approval .

Metabolic Pathways: Norethandrolone and its dihydro derivative share 5β-reductase-mediated metabolism, producing inactive or weakly active metabolites . In contrast, oxandrolone’s 2-oxa substitution confers metabolic stability, reducing interaction with 5α-reductase and minimizing androgenic side effects .

Q & A

Q. What are the key structural and synthetic considerations for 4,5β-dihydro norethandrolone in experimental design?

Answer: 4,5β-Dihydro norethandrolone is a reduced derivative of norethandrolone (17α-ethyl-19-nortestosterone), with saturation of the 4,5 double bond. Its synthesis typically involves catalytic hydrogenation of the parent compound under controlled conditions to ensure stereospecific β-configuration at C4. Key analytical techniques for structural validation include UV spectroscopy (λmax ~242 nm for conjugated ketones) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight (C₂₀H₃₂O₂; ~304.5 g/mol) . Schanzer et al. (1993) emphasize the use of deuterated solvents in NMR to resolve stereochemical ambiguities in dihydro derivatives .

Q. How is 4,5β-dihydro norethandrolone detected and quantified in biological matrices?

Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detection. Solid-phase extraction (SPE) using C18 cartridges precedes analysis to isolate the compound from urine or plasma. Key MS transitions include m/z 331.2452 (molecular ion) and m/z 313.2345 (loss of H₂O). Calibration curves using deuterated internal standards (e.g., norethandrolone-d4) improve accuracy in quantification, with detection limits <1 ng/mL .

Q. What regulatory frameworks govern the use of 4,5β-dihydro norethandrolone in research?

Answer: Under the World Anti-Doping Agency (WADA) Prohibited List, 4,5β-dihydro norethandrolone is classified as an anabolic agent (S1.1b). In the U.S., it falls under Schedule III controlled substances due to its androgenic potential. Researchers must adhere to institutional protocols for handling and disposal, particularly in jurisdictions like Louisiana, where it is explicitly listed in controlled substance manuals .

Advanced Research Questions

Q. How do metabolic interactions between 4,5β-dihydro norethandrolone and ethanol affect hepatotoxicity studies?

Answer: Co-administration with ethanol induces hepatic γ-glutamyltransferase (GGT) activity, as shown in rodent models. Histochemical assays reveal GGT localization shifts from ductular structures to hepatocyte cytosol, suggesting synergistic oxidative stress. Methodologically, combine liver biopsies (fixed in paraformaldehyde) with fluorometric GGT assays (λex/λem = 380/460 nm) to quantify enzyme activity. Conflicting data may arise from ethanol dose-dependent effects, requiring multivariate regression models to isolate compound-specific toxicity .

Q. What experimental strategies resolve contradictions in metabolite profiling across studies?

Answer: Discrepancies in metabolite identification (e.g., hydroxylated vs. glucuronidated forms) often stem from analytical variability. To mitigate:

Q. How can in vitro models be optimized to study the androgen receptor (AR) binding kinetics of 4,5β-dihydro norethandrolone?

Answer: Use AR-transfected HEK293 cells with luciferase reporters (e.g., pGL4-ARE). Competitive binding assays with radiolabeled dihydrotestosterone (³H-DHT) quantify displacement efficacy. Key parameters:

- Incubation time (4–24 hrs) to account for slow dissociation kinetics.

- Co-treatment with CYP17A1 inhibitors (e.g., abiraterone) to prevent intracellular metabolism.

- Data normalization to AR-negative controls minimizes false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.